molecular formula C22H21NO3 B11285000 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11285000
M. Wt: 347.4 g/mol
InChI Key: VXWILSIQAXOULW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, chromene, and oxazinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the oxazinone ring. Key steps include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a Diels-Alder reaction, which involves a diene and a dienophile.

    Oxazinone Ring Formation: The final step involves the cyclization of an amine and a carbonyl compound to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazinone ring, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the oxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in drug discovery.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
  • 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the resulting electronic and steric effects. These unique features influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO3/c1-2-14-6-8-15(9-7-14)23-12-19-20(25-13-23)11-10-17-16-4-3-5-18(16)22(24)26-21(17)19/h6-11H,2-5,12-13H2,1H3

InChI Key

VXWILSIQAXOULW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Origin of Product

United States

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